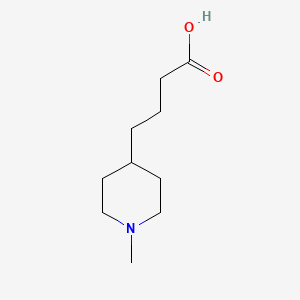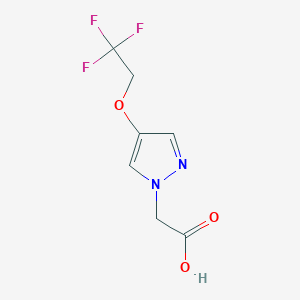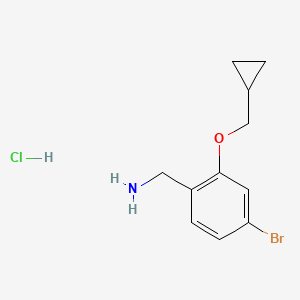
5'-C-Methylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-C-Methylcytidine is a modified nucleoside derived from cytidine, where a methyl group is attached to the carbon-5 position of the cytosine base. This modification is found in ribonucleic acids (RNA) of various organisms, including animals, plants, and bacteria . It plays a significant role in the regulation of gene expression and the stability of RNA molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-C-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction conditions often include an aqueous or organic solvent and a controlled temperature to ensure the selective methylation at the carbon-5 position .
Industrial Production Methods
Industrial production of 5’-C-Methylcytidine may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5’-C-Methylcytidine undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethylcytidine.
Reduction: Reduction reactions can convert the methyl group back to a hydrogen atom.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peroxotungstate are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used in the presence of catalysts to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxymethylcytidine, demethylated cytidine, and other substituted cytidine derivatives .
Aplicaciones Científicas De Investigación
5’-C-Methylcytidine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study methylation and its effects on nucleosides.
Biology: It plays a role in the regulation of gene expression and RNA stability.
Medicine: It is investigated for its potential therapeutic applications in cancer treatment and antiviral therapies.
Industry: It is used in the production of modified RNA molecules for various biotechnological applications.
Mecanismo De Acción
The mechanism of action of 5’-C-Methylcytidine involves its incorporation into RNA molecules, where it influences the structure and function of the RNA. The methyl group at the carbon-5 position enhances base stacking interactions and increases the thermal stability of the RNA. This modification can affect RNA splicing, translation, and degradation, thereby regulating gene expression .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylcytidine: Similar to 5’-C-Methylcytidine but lacks the methyl group at the 5’ position.
N4-Methylcytidine: Methylation occurs at the nitrogen-4 position instead of the carbon-5 position.
2’-O-Methylcytidine: Methylation occurs at the 2’-hydroxyl group of the ribose.
Uniqueness
5’-C-Methylcytidine is unique due to its specific methylation at the carbon-5 position, which significantly impacts the stability and function of RNA molecules. This distinct modification allows for specific regulatory roles in gene expression and RNA metabolism .
Propiedades
Fórmula molecular |
C10H15N3O5 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
4-amino-1-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-4(14)8-6(15)7(16)9(18-8)13-3-2-5(11)12-10(13)17/h2-4,6-9,14-16H,1H3,(H2,11,12,17) |
Clave InChI |
KPPPLADORXGUFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)




![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)
![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)



